molecular formula C7H10ClNO B13222904 2-(2-Chloropropan-2-yl)-4-methyl-1,3-oxazole

2-(2-Chloropropan-2-yl)-4-methyl-1,3-oxazole

Cat. No.: B13222904
M. Wt: 159.61 g/mol
InChI Key: MZOFACRXCJAIBB-UHFFFAOYSA-N
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Description

2-(2-Chloropropan-2-yl)-4-methyl-1,3-oxazole is a chemical compound with a unique structure that includes an oxazole ring substituted with a chloropropyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloropropan-2-yl)-4-methyl-1,3-oxazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of a base to facilitate the cyclization process and a solvent to dissolve the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloropropan-2-yl)-4-methyl-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: The chloropropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-(2-Chloropropan-2-yl)-4-methyl-1,3-oxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-Chloropropan-2-yl)-4-methyl-1,3-oxazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloropropan-2-yl)benzene: This compound has a similar chloropropyl group but differs in the aromatic ring structure.

    2-Chloro-2-methylpropane: This compound shares the chloropropyl group but lacks the oxazole ring.

Uniqueness

2-(2-Chloropropan-2-yl)-4-methyl-1,3-oxazole is unique due to its oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H10ClNO

Molecular Weight

159.61 g/mol

IUPAC Name

2-(2-chloropropan-2-yl)-4-methyl-1,3-oxazole

InChI

InChI=1S/C7H10ClNO/c1-5-4-10-6(9-5)7(2,3)8/h4H,1-3H3

InChI Key

MZOFACRXCJAIBB-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=N1)C(C)(C)Cl

Origin of Product

United States

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